molecular formula C13H24O4 B1615162 Diisobutyl glutarate CAS No. 71195-64-7

Diisobutyl glutarate

Cat. No.: B1615162
CAS No.: 71195-64-7
M. Wt: 244.33 g/mol
InChI Key: UFWRCRCDRAUAAO-UHFFFAOYSA-N
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Preparation Methods

Diisobutyl glutarate is typically synthesized through the esterification of glutaric acid with isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Glutaric acid+2IsobutanolDiisobutyl glutarate+Water\text{Glutaric acid} + 2 \text{Isobutanol} \rightarrow \text{this compound} + \text{Water} Glutaric acid+2Isobutanol→Diisobutyl glutarate+Water

In industrial production, the process is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Diisobutyl glutarate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and isobutanol.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: Under strong oxidative conditions, this compound can be oxidized to form glutaric acid.

Common reagents used in these reactions include acids (such as sulfuric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions are glutaric acid and various esters .

Scientific Research Applications

Diisobutyl glutarate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diisobutyl glutarate primarily involves its role as a solvent and plasticizer. As a solvent, it dissolves various organic compounds, facilitating chemical reactions and processes. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. The molecular targets and pathways involved in these actions are related to the physical interactions between this compound molecules and the compounds or polymers they interact with .

Comparison with Similar Compounds

Diisobutyl glutarate can be compared with other similar compounds, such as:

    Diisobutyl adipate: Similar in structure but with a longer carbon chain, leading to different physical properties.

    Diisobutyl succinate: Has a shorter carbon chain, resulting in different solubility and reactivity.

    Diethyl glutarate: Similar ester but with ethyl groups instead of isobutyl groups, affecting its solvent properties and reactivity.

This compound is unique due to its balance of solvent properties, biodegradability, and compatibility with various industrial applications .

Properties

IUPAC Name

bis(2-methylpropyl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWRCRCDRAUAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072282
Record name Diisobutyl glutarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71195-64-7
Record name Diisobutyl glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71195-64-7
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Record name Diisobutyl glutarate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, 1,5-bis(2-methylpropyl) ester
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Record name Diisobutyl glutarate
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Record name Diisobutyl glutarate
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Record name DIISOBUTYL GLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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